molecular formula C10H16O B14889239 7-Methylspiro[3.5]nonan-1-one

7-Methylspiro[3.5]nonan-1-one

Cat. No.: B14889239
M. Wt: 152.23 g/mol
InChI Key: NETHGUBGPZKLET-UHFFFAOYSA-N
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Description

7-Methylspiro[35]nonan-1-one is a spiro compound characterized by a unique bicyclic structure where two rings are connected through a single carbon atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Methylspiro[3.5]nonan-1-one typically involves the formation of the spirocyclic structure through cyclization reactions. One common method is the reaction of a suitable ketone with a cycloalkane under acidic or basic conditions to form the spiro compound. For example, the reaction of a methyl ketone with cyclopentane in the presence of a strong acid can yield this compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale cyclization reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and chromatography can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

7-Methylspiro[3.5]nonan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The spirocyclic structure allows for substitution reactions at various positions on the rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Halogenation reactions can be carried out using reagents like bromine (Br₂) or chlorine (Cl₂).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

7-Methylspiro[3.5]nonan-1-one has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound can be used in studies of enzyme interactions and metabolic pathways.

    Industry: It can be used in the production of materials with specific properties, such as polymers and resins.

Mechanism of Action

The mechanism of action of 7-Methylspiro[3.5]nonan-1-one involves its interaction with various molecular targets. The spirocyclic structure allows it to fit into specific binding sites on enzymes or receptors, potentially modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    7-Methylspiro[3.5]nonan-2-ol: An analog with an alcohol group instead of a ketone.

    1,7-Dioxaspiro[5.5]undecane: A spiro compound with oxygen atoms in the rings.

    2,6-Dichlorospiro[3.3]heptane: A spiro compound with chlorine substituents.

Uniqueness

7-Methylspiro[3

Properties

Molecular Formula

C10H16O

Molecular Weight

152.23 g/mol

IUPAC Name

7-methylspiro[3.5]nonan-3-one

InChI

InChI=1S/C10H16O/c1-8-2-5-10(6-3-8)7-4-9(10)11/h8H,2-7H2,1H3

InChI Key

NETHGUBGPZKLET-UHFFFAOYSA-N

Canonical SMILES

CC1CCC2(CC1)CCC2=O

Origin of Product

United States

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